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molecular formula C13H9ClFNO3 B8806904 1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

1-(Benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene

Cat. No. B8806904
M. Wt: 281.66 g/mol
InChI Key: AGHFGANMNDXZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133183B2

Procedure details

A solution of 2-chloro-1,3-difluoro-4-nitrobenzene (80 g, 415 mmol) and benzyl alcohol (47 g, 435 mmol) in DMF (500 mL) was treated with K2CO3 (120 g, 870 mmol) and stirred at RT overnight. The mixture was poured into water, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography to afford 1-(benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene (45 g, 39%). 1H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J=9.2 Hz, 1 H), 7.49-730 (m, 6 H), 5.40 (s, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1F.[CH2:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH2:13]([O:20][C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[C:7]([F:8])[C:2]=1[Cl:1])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1F)[N+](=O)[O-])F
Name
Quantity
47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
120 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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